molecular formula C14H14BrNO3 B13912990 5-Bromo-2-methoxy-3-((4-methoxybenzyl)oxy)pyridine

5-Bromo-2-methoxy-3-((4-methoxybenzyl)oxy)pyridine

Cat. No.: B13912990
M. Wt: 324.17 g/mol
InChI Key: LRWBMLLVJSGNPW-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxy-3-((4-methoxybenzyl)oxy)pyridine is a chemical compound with the molecular formula C13H12BrNO2 and a molecular weight of 294.15 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry and biology. It is characterized by the presence of a bromine atom, a methoxy group, and a methoxybenzyl group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxy-3-((4-methoxybenzyl)oxy)pyridine typically involves the reaction of 2-hydroxy-5-bromopyridine with 4-methoxybenzyl alcohol . The reaction is carried out under specific conditions to ensure the formation of the desired product. The process may involve the use of protective groups and subsequent deprotection steps to achieve the final compound.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-methoxy-3-((4-methoxybenzyl)oxy)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.

    Oxidation and Reduction Reactions: The methoxy and methoxybenzyl groups can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can result in the formation of various substituted pyridine derivatives.

Scientific Research Applications

5-Bromo-2-methoxy-3-((4-methoxybenzyl)oxy)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxy-3-((4-methoxybenzyl)oxy)pyridine involves its interaction with specific molecular targets and pathways. The presence of the bromine atom and methoxy groups allows the compound to participate in various chemical reactions, influencing its biological activity. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 5-Bromo-2-methoxy-3-((4-methoxybenzyl)oxy)pyridine is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

Molecular Formula

C14H14BrNO3

Molecular Weight

324.17 g/mol

IUPAC Name

5-bromo-2-methoxy-3-[(4-methoxyphenyl)methoxy]pyridine

InChI

InChI=1S/C14H14BrNO3/c1-17-12-5-3-10(4-6-12)9-19-13-7-11(15)8-16-14(13)18-2/h3-8H,9H2,1-2H3

InChI Key

LRWBMLLVJSGNPW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(N=CC(=C2)Br)OC

Origin of Product

United States

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